ethyl 2-{2-[(4-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate
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Overview
Description
Ethyl 2-{2-[(4-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate is a complex organic compound that features a combination of sulfonyl, imidazole, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[(4-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate typically involves multiple steps. One common route includes the following steps:
Formation of the imidazole ring: This can be achieved by reacting benzil with ammonium acetate in the presence of acetic acid.
Introduction of the sulfonyl group: The imidazole derivative is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the sulfonyl group.
Esterification: Finally, the compound is esterified with ethyl bromoacetate in the presence of a base like sodium hydride to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[(4-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Ethyl 2-{2-[(4-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of sulfonyl and imidazole groups on biological systems.
Mechanism of Action
The mechanism of action of ethyl 2-{2-[(4-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can affect enzyme activity and receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{2-[(4-methylbenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate
- Ethyl 2-{2-[(4-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate
- Ethyl 2-{2-[(4-bromobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate
Uniqueness
Ethyl 2-{2-[(4-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate is unique due to the presence of the 4-chlorobenzyl group, which can impart distinct electronic and steric properties compared to other similar compounds. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
ethyl 2-[2-[(4-chlorophenyl)methylsulfonyl]-4,5-diphenylimidazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O4S/c1-2-33-23(30)17-29-25(21-11-7-4-8-12-21)24(20-9-5-3-6-10-20)28-26(29)34(31,32)18-19-13-15-22(27)16-14-19/h3-16H,2,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZGZPOZDWUPKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(N=C1S(=O)(=O)CC2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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